molecular formula C7H5BrClFO2S B2991008 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride CAS No. 1208076-97-4

4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride

Cat. No. B2991008
CAS RN: 1208076-97-4
M. Wt: 287.53
InChI Key: AFFPJHQMSGQUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 1208076-97-4 . It has a molecular weight of 287.54 and its IUPAC name is 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride is 1S/C7H5BrClFO2S/c1-4-2-5 (8)6 (10)3-7 (4)13 (9,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Activating Hydroxyl Groups

Benzenesulfonyl chlorides, like 4-fluorobenzenesulfonyl chloride, are utilized for activating hydroxyl groups on polymeric carriers, facilitating the covalent attachment of biologicals to solid supports such as polystyrene microspheres and cellulose rods. This activation enhances the functionality of supports in biomedical applications, including bioselective separation processes (Y. A. Chang et al., 1992).

Novel Synthesis Methods

Innovative synthetic routes have been developed using halogenated benzenesulfonyl chlorides, such as the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is instrumental in preparing key intermediates for pesticide production. These methods highlight the role of halogenated benzenesulfonyl chlorides in facilitating complex organic reactions and producing commercially significant compounds (Xiao-hua Du et al., 2005).

Fluorination Techniques

Research on the fluorination of aromatic compounds using N-fluorobenzenesulfonimide demonstrates the utility of benzenesulfonyl chlorides in modifying the electronic properties of aromatic systems. This process is crucial for developing compounds with specific reactivities and properties, useful in various chemical industries (Julie M. Hatfield et al., 2013).

Catalysis and Arylation

Halogenated benzenesulfonyl chlorides are also employed in catalytic processes, such as Pd-catalyzed desulfitative arylation, enabling the synthesis of bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The ability to conduct these reactions without cleaving C–Halogen bonds broadens the scope for synthesizing structurally diverse compounds (Aymen Skhiri et al., 2015).

Sensing and Detection

Benzenesulfonyl chlorides are integral in developing chemodosimeters for sensitive detection of specific anions or molecules in aqueous solutions. This application is critical for environmental monitoring, clinical diagnostics, and chemical analysis, exemplified by the use of 2,4-dinitrobenzenesulfonyl-fluorescein for detecting sulfide anion (Xiao-Feng Yang et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with 4-Bromo-5-fluoro-2-methylbenzenesulfonyl chloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPJHQMSGQUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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